Methyl 3-aminospiro[3.3]heptane-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-aminospiro[33]heptane-1-carboxylate is a chemical compound with the molecular formula C9H15NO2 It is a spiro compound, meaning it has a unique structure where two rings are connected through a single atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-aminospiro[3.3]heptane-1-carboxylate typically involves the reaction of a suitable spirocyclic precursor with methylamine. The reaction conditions often require a controlled environment with specific temperatures and solvents to ensure the desired product is obtained with high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process would include steps such as the preparation of the spirocyclic precursor, its reaction with methylamine, and subsequent purification processes to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-aminospiro[3.3]heptane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic or basic medium.
Reduction: Lithium aluminum hydride in an anhydrous solvent.
Substitution: Halogens or nucleophiles in the presence of a catalyst or under specific temperature conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a carboxylic acid derivative, while reduction could produce an amine derivative.
Scientific Research Applications
Methyl 3-aminospiro[3.3]heptane-1-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It may be used in studies involving enzyme interactions or as a potential ligand in biochemical assays.
Medicine: Research into its potential therapeutic effects or as a precursor in drug synthesis.
Industry: Utilized in the development of new materials or as an intermediate in chemical manufacturing processes.
Mechanism of Action
The mechanism by which methyl 3-aminospiro[3.3]heptane-1-carboxylate exerts its effects involves its interaction with specific molecular targets. These interactions can influence various biochemical pathways, potentially leading to changes in cellular functions. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-aminospiro[3.3]heptane-2-carboxylate
- 3-aminospiro[3.3]heptane-1-carboxylic acid
Uniqueness
Methyl 3-aminospiro[33]heptane-1-carboxylate is unique due to its specific spirocyclic structure and the presence of both an amino group and a carboxylate ester
Properties
Molecular Formula |
C9H15NO2 |
---|---|
Molecular Weight |
169.22 g/mol |
IUPAC Name |
methyl 3-aminospiro[3.3]heptane-1-carboxylate |
InChI |
InChI=1S/C9H15NO2/c1-12-8(11)6-5-7(10)9(6)3-2-4-9/h6-7H,2-5,10H2,1H3 |
InChI Key |
WEEZFHSKXNQYMH-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1CC(C12CCC2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.